1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone
Description
Properties
IUPAC Name |
1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-4-8(12)5(2)10(14)7(6(3)11)9(4)13/h12-14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMGGNBXMNVHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158390 | |
| Record name | 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13383-63-6 | |
| Record name | 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13383-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013383636 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Substrate Selection
The Friedel-Crafts acylation is the most widely documented method for synthesizing 1-(2,4,6-trihydroxy-3,5-dimethylphenyl)ethanone. This electrophilic substitution reaction introduces an acetyl group to the aromatic ring of 1,3,5-trihydroxy-2,4-dimethylbenzene. The hydroxyl and methyl groups activate specific positions on the benzene ring, directing the acyl group to the para position relative to existing substituents.
Catalyst System :
Aluminum chloride (AlCl₃) is the preferred Lewis acid, typically used at 1.2–1.5 equivalents relative to the acylating agent. In industrial settings, zinc chloride (ZnCl₂) is occasionally substituted to reduce equipment corrosion.
Acylating Agents :
Standard Laboratory Procedure
A representative synthesis involves:
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Dissolving 1,3,5-trihydroxy-2,4-dimethylbenzene (1.0 eq) in dry dichloromethane.
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Adding acetyl chloride (1.2 eq) dropwise under nitrogen.
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Introducing AlCl₃ (1.5 eq) at 0–5°C to control exothermicity.
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Refluxing for 6–8 hours.
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Quenching with ice-cold HCl (10%), extracting with ethyl acetate, and evaporating the solvent.
Yield : 58–72% after recrystallization from ethanol-water.
Industrial-Scale Production Modifications
Solvent and Catalyst Recovery
Large-scale synthesis prioritizes cost-efficiency:
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Solvent : Excess p-xylene acts as both reactant and solvent, reducing waste.
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Catalyst Recycling : AlCl₃ is recovered via aqueous extraction and reused for 3–5 batches before activity declines.
Typical Batch Parameters :
| Parameter | Value |
|---|---|
| Temperature | 80–85°C |
| Reaction Time | 4–5 hours |
| Catalyst Loading | 1.3 eq AlCl₃ |
| Annual Production | 12–15 metric tons |
Challenges and Mitigation Strategies
Regioselectivity Issues
The compound’s trihydroxy structure creates multiple reactive sites, risking over-acylation. Solutions include:
Purification Difficulties
High polarity complicates isolation:
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Crystallization : Ethanol-water mixtures (3:1 v/v) yield 85–90% pure product.
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Chromatography : Reverse-phase HPLC with acetonitrile-water gradients resolves stubborn impurities.
Emerging Green Synthesis Approaches
Microwave-Assisted Reactions
Recent studies demonstrate 40% faster reaction times using microwave irradiation (300 W, 100°C). This method enhances yield to 78% while reducing AlCl₃ usage by 30%.
Ionic Liquid Solvents
Phosphonium-based ionic liquids (e.g., [PhosIL-Cl]) enable catalyst-free acylation at 70°C, achieving 65% yield with easier solvent recovery.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Traditional AlCl₃ | 72 | 92 | High | Moderate |
| Microwave-Assisted | 78 | 95 | Medium | Low |
| Ionic Liquid | 65 | 89 | Low | Very Low |
Data synthesized from pilot studies and industrial reports.
Quality Control and Characterization
Spectroscopic Validation
Purity Standards
Pharmaceutical-grade material requires:
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HPLC : ≥98.5% purity (C18 column, 254 nm).
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Residual Solvents : <50 ppm (ICH Q3C guidelines).
Chemical Reactions Analysis
Types of Reactions: 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroxy derivatives.
Substitution: It can undergo electrophilic substitution reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated derivatives
Scientific Research Applications
1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone involves its interaction with various molecular targets. The hydroxyl groups present in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzymatic activities and other biochemical pathways .
Comparison with Similar Compounds
Hydroxyacetophenones exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a systematic comparison of 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone with key analogs:
Hydroxyl and Methyl Group Variations
Key Differences :
- Hydroxylation : The target compound’s trihydroxy substitution enhances polarity compared to dihydroxy analogs, affecting solubility (e.g., poor in cold water) .
Halogenated Derivatives
Comparison :
- Electron-Withdrawing Effects : Halogens (Cl, F) reduce electron density on the aromatic ring, altering reactivity in nucleophilic substitutions. For example, chloro derivatives may exhibit slower hydrolysis compared to hydroxyl-rich analogs .
- Bioactivity : Fluorinated analogs are often explored for enhanced metabolic stability in pharmaceuticals, whereas the target compound’s trihydroxy structure may favor antioxidant properties .
Polyacetylated and Alkylated Derivatives
Key Insights :
- Acetylation: Replacement of hydroxyl groups with acetyl moieties (e.g., 2,4,6-Triacetylphloroglucinol) increases lipophilicity, improving membrane permeability but reducing hydrogen-bonding capacity .
- Alkylation: Long alkyl chains (e.g., 3-methylbutyl) enhance solubility in non-polar solvents, making such derivatives useful in lipid-rich formulations .
Nitro and Amino Derivatives
Comparison :
Biological Activity
Overview
1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone, also known by its CAS number 13383-63-6, is an organic compound with the molecular formula C10H12O4. This compound is recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and interact with various molecular targets within cells. The presence of hydroxyl groups enhances its potential as an antioxidant and modulator of enzymatic activities. This compound has been studied for its effects on several biochemical pathways, including those involved in oxidative stress and inflammation.
Biological Activities
- Antioxidant Properties : Research indicates that this compound exhibits significant antioxidant activity. It scavenges free radicals and reduces oxidative stress in biological systems, which can be beneficial in preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation.
- Anticancer Activity : Some investigations have reported that this compound can induce apoptosis in cancer cells. Its mechanism involves the modulation of signaling pathways that lead to cell cycle arrest and programmed cell death .
Study on Antioxidant Activity
A study conducted on the antioxidant properties of phenolic compounds demonstrated that this compound effectively reduced lipid peroxidation in vitro. The compound showed a dose-dependent response in scavenging DPPH radicals, indicating its potential as a natural antioxidant agent.
Investigation into Anti-inflammatory Effects
In a controlled experiment using murine models, administration of this compound resulted in a significant decrease in inflammatory markers compared to control groups. The study highlighted its potential therapeutic applications in treating conditions characterized by chronic inflammation .
Anticancer Research
A recent investigation explored the effects of this compound on MKN-45 gastric adenocarcinoma cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C10H12O4 | Antioxidant, Anti-inflammatory |
| 2',4',6'-Trihydroxy-3',5'-dimethylacetophenone | C10H12O4 | Antioxidant |
| 2'-Hydroxy-4',5'-dimethylacetophenone | C10H12O3 | Anticancer |
Q & A
Q. What are the common synthetic routes for 1-(2,4,6-Trihydroxy-3,5-dimethylphenyl)ethanone, and what key reagents are involved?
The compound is typically synthesized via Friedel-Crafts acylation of a trihydroxybenzene derivative, followed by selective methylation. Nicolaou et al. (2000) utilized tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups during acylation, with lithium diisopropylamide (LDA) as a base for deprotonation . Post-synthesis, acidic hydrolysis removes protecting groups. Key challenges include managing regioselectivity and avoiding over-acylation.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of related phenolic ketones . Complementary techniques include:
Q. What are the solubility and stability properties of this compound under varying pH and temperature conditions?
The compound exhibits poor solubility in non-polar solvents due to its polyhydroxy structure. It is moderately soluble in polar aprotic solvents (e.g., DMSO) and degrades under strong acidic/basic conditions. Stability studies recommend storage at 4°C in inert atmospheres to prevent oxidation of phenolic groups .
Q. What role does this compound play in natural product synthesis or drug discovery?
It serves as a precursor in synthesizing bioactive polycyclic ethers and flavonoids. Its hydroxyl-rich structure mimics natural phenolic antioxidants, making it valuable for studying radical scavenging mechanisms .
Advanced Research Questions
Q. How can researchers address contradictory spectral data (e.g., NMR shifts) reported for this compound?
Discrepancies in NMR shifts may arise from solvent effects, impurities, or tautomerism. To resolve conflicts:
- Perform 2D NMR (COSY, HSQC) to assign protons/carbons unambiguously .
- Compare data with crystallographically validated analogs (e.g., (4-Hydroxy-3,5-dimethylphenyl)(phenyl)methanone) .
- Use deuterated solvents (e.g., DMSO-d) to stabilize hydroxyl protons .
Q. What strategies optimize regioselectivity in synthesizing derivatives of this compound?
- Protecting Groups : TBS or methoxymethyl (MOM) ethers prevent unwanted hydroxyl reactivity during alkylation/acylation .
- Directed Ortho-Metalation : Use LDA or Grignard reagents to direct substitutions to specific positions .
- Microwave-Assisted Synthesis : Enhances reaction control for regioselective modifications .
Q. How can HPLC methods be optimized for separating and quantifying this compound and its analogs?
- Column : Reverse-phase C18 or Newcrom R1 columns (3 μm particle size) .
- Mobile Phase : Gradient elution with acetonitrile/water (0.1% formic acid) improves peak resolution.
- Detection : UV at 254 nm (for aromatic systems) or MS/MS for low-concentration samples .
Q. What computational modeling approaches predict the compound’s reactivity or supramolecular interactions?
- DFT Calculations : Model electron density distributions to predict sites for electrophilic attack .
- Molecular Dynamics : Simulate interactions with biological targets (e.g., enzyme active sites) using crystallographic data .
Q. How does the compound’s stability under photolytic or oxidative conditions impact experimental design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
